3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound characterized by its bromine atom, thiophene rings, and benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting with the bromination of thiophene to introduce the bromine atom. Subsequent steps may include the formation of the thiophene-3-carbonyl group and the attachment of the benzamide moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The use of catalysts and controlled reaction conditions is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to interact with various biological targets makes it a candidate for pharmaceutical research.
Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiophene rings and benzamide group can bind to enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
3-Bromothianaphthene
5-Bromo-2-thiophenecarboxylic acid
3-Thienylboronic acid
Uniqueness: 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide stands out due to its unique combination of bromine, thiophene, and benzamide groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c18-13-3-1-2-11(8-13)17(21)19-9-14-4-5-15(23-14)16(20)12-6-7-22-10-12/h1-8,10H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOOEHRYUFKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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